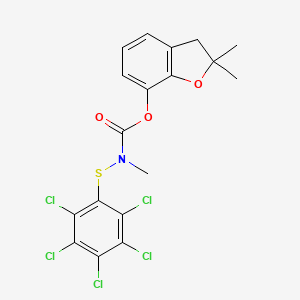

Carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Description

Chemical Identity and Structure The compound Carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (CID 39700) is a carbamate derivative with the molecular formula C₁₈H₁₄Cl₅NO₃S and a molecular weight of 499.92 g/mol . Its structure comprises:

- A 2,3-dihydro-2,2-dimethylbenzofuran ring system.

- A methylcarbamate group linked to the benzofuran moiety.

- A pentachlorophenylthio substituent (S-C₆Cl₅) attached to the carbamate nitrogen.

Properties

CAS No. |

50539-76-9 |

|---|---|

Molecular Formula |

C18H14Cl5NO3S |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2,3,4,5,6-pentachlorophenyl)sulfanylcarbamate |

InChI |

InChI=1S/C18H14Cl5NO3S/c1-18(2)7-8-5-4-6-9(15(8)27-18)26-17(25)24(3)28-16-13(22)11(20)10(19)12(21)14(16)23/h4-6H,7H2,1-3H3 |

InChI Key |

IOTVNIPKZLCUNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl isocyanate and pentachlorothiophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pentachlorophenyl thio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, methyl((pentachlorophenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:

Agricultural Chemistry: Used as an insecticide and pesticide due to its effectiveness in controlling pests.

Medicinal Chemistry:

Industrial Chemistry: Used in the synthesis of other complex organic compounds.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death.

Comparison with Similar Compounds

Key Properties

- SMILES :

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C - InChIKey :

IOTVNIPKZLCUNI-UHFFFAOYSA-N. - Predicted Physicochemical Data: Collision cross-section (CCS) for [M+H]+: 213.6 Ų .

Toxicity and Regulatory Status

While direct toxicity data for this compound are unavailable, structurally related carbamates (e.g., carbosulfan, carbofuran) exhibit high acute toxicity. Regulatory listings under CERCLA (U280) and PIC frameworks for similar compounds imply stringent handling requirements .

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Toxicity: The pentachlorophenylthio group in the target compound likely enhances lipophilicity and environmental persistence compared to less halogenated analogs (e.g., fluorophenyl or dibutylamino groups). Carbofuran, lacking the thio group, exhibits higher acute toxicity (LD₅₀ 8–14 mg/kg) due to rapid acetylcholinesterase inhibition .

Regulatory and Use Profiles: Carbosulfan (dibutylaminothio substituent) is restricted to mechanical seed treatments due to extreme toxicity . The target compound’s pentachlorophenyl group may trigger stricter regulations under CERCLA (U codes) or Stockholm Convention due to halogen persistence .

Physicochemical Properties :

- Molecular Weight : The target compound (499.92 g/mol) is heavier than carbosulfan (380.55 g/mol) and carbofuran (221.26 g/mol), affecting solubility and environmental mobility .

- Collision Cross-Section : The target’s CCS (213.6 Ų) is larger than carbosulfan’s (~200 Ų estimated), suggesting distinct chromatographic behaviors in analytical methods .

Research Findings

- Synthetic Pathways : The pentachlorophenylthio group is introduced via nucleophilic substitution of methylcarbamate precursors, similar to carbosulfan synthesis .

- Environmental Fate: Chlorinated thio-carbamates are resistant to hydrolysis but susceptible to photodegradation, generating toxic metabolites (e.g., chlorophenols) .

- Toxicity Mechanisms : Like other carbamates, the target compound likely inhibits acetylcholinesterase, but the thio group may alter binding kinetics or metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.